
Desacetyl Famciclovir
Overview
Description
Desacetyl Famciclovir (CAS: 104227-88-5) is a key intermediate metabolite and impurity of Famciclovir, a prodrug of the antiviral agent Penciclovir . Famciclovir is a diacetyl 6-deoxy analog of Penciclovir, designed to enhance oral bioavailability by reducing polarity . Upon oral administration, Famciclovir undergoes sequential deacetylation and oxidation to form Penciclovir, the active antiviral compound. This compound represents the monoacetylated intermediate generated after the first esterase-mediated hydrolysis step in the intestinal wall . While this compound itself lacks direct antiviral activity, its presence is critical in pharmacokinetic studies and quality control of Famciclovir formulations .
Preparation Methods
Synthetic Routes to Desacetyl Famciclovir
Key Reaction Steps and Intermediate Formation
The synthesis of this compound is intrinsically linked to the production of Famciclovir, as the former arises from the deacetylation of the latter. A patented method for Famciclovir synthesis (CN109456329B) outlines a multi-step pathway that indirectly yields this compound as an intermediate . The process begins with 2-amino-4,6-dichloropyrimidine and 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl-1-amine , which undergo nucleophilic substitution under controlled conditions:
Reaction Conditions
-
Molar Ratio : 1:1–1.1 (2-amino-4,6-dichloropyrimidine to amine)
-
Solvent : Polar aprotic solvents (e.g., acetonitrile, N,N-dimethylformamide)
-
Temperature : 70–90°C
-
Duration : 18–22 hours
-
Acid-Binding Agent : Sodium or potassium carbonate (1–2 equivalents relative to dichloropyrimidine) .
This step produces N-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)pyrimidine-2,4-diamine, which is subsequently nitrosated using sodium nitrite under acidic conditions to form 2-(2-((2-amino-6-chloro-5-nitrosopyrimidine-4-yl)amino)ethyl)propane-1,3-diol .
One-Pot Reduction, Dechlorination, and Ring-Closing
The critical stage for generating this compound involves a one-pot reaction sequence:
-
Reduction : Catalytic hydrogenation removes nitro groups.
-
Dechlorination : Substitution of chlorine atoms with hydroxyl groups.
-
Ring-Closing : Formation of the purine core structure.
Optimized Parameters
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
-
Pressure : 3–5 bar H₂.
The absence of esterification at this stage yields this compound as a key intermediate.
Industrial-Scale Production and Process Optimization
Phase-Transfer Catalysis and Regioselective Alkylation
Industrial synthesis prioritizes yield and purity through advanced catalytic systems. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems, while regioselective alkylation ensures proper functionalization of the purine ring .
Table 1: Industrial Reaction Parameters
Parameter | Specification |
---|---|
Batch Size | 500–1,000 kg |
Solvent Recovery | ≥95% (via distillation) |
Purity Post-Crystallization | ≥99.5% (HPLC) |
Overall Yield | 68–72% |
Crystallization and Purification
This compound is isolated via anti-solvent crystallization using ethanol-water mixtures. Key considerations include:
-
Crystallization Temperature : 0–5°C to minimize impurities.
-
Particle Size Distribution : Controlled by gradient cooling.
Analytical Validation of Synthetic Intermediates
UPLC and LC-MS/MS Characterization
Forced degradation studies (e.g., acid/base hydrolysis, oxidation) validate the stability of Famciclovir and its metabolites. A validated UPLC method resolves this compound with a retention time of 4.2 minutes, while LC-MS/MS confirms its identity via m/z 279.3 [M+H]⁺ and characteristic fragments at m/z 151 and 193 .
Table 2: Degradation Conditions and Outcomes
Condition | Degradation (%) | Principal Metabolite |
---|---|---|
Acidic (0.1N HCl, 70°C) | 12–15% | This compound |
Oxidative (3% H₂O₂) | <5% | Penciclovir oxide |
Photolytic (UV, 48h) | Negligible | – |
Chemical Reactions Analysis
Types of Reactions: Desacetyl Famciclovir undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Pharmacological Properties
Desacetyl Famciclovir shares several pharmacological characteristics with its parent compound:
Therapeutic Applications
- Herpes Simplex Virus Infections :
- Varicella-Zoster Virus :
- Hepatitis B Virus :
Case Study 1: Efficacy in Genital Herpes
A double-blind study compared the efficacy of Famciclovir and acyclovir in HIV-infected patients with recurrent genital herpes. The results showed no significant difference in healing times or lesion formation between the two treatments, suggesting that both compounds are effective options for managing outbreaks .
Case Study 2: Safety Profile
Clinical data indicate that both Famciclovir and its metabolite have favorable safety profiles. The most common side effects reported include headache and nausea. Serious adverse events remain rare, making it a viable option for long-term therapy in immunocompromised patients .
Mechanism of Action
Desacetyl Famciclovir exerts its effects through its conversion to Penciclovir. Penciclovir is phosphorylated by viral thymidine kinase to its active triphosphate form, which inhibits viral DNA polymerase. This inhibition prevents viral DNA synthesis, thereby halting viral replication. The molecular targets include herpes simplex virus types 1 and 2, and varicella zoster virus .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Metabolic Comparison
Table 1: Structural and Metabolic Properties of Desacetyl Famciclovir and Related Compounds
Compound | Molecular Weight | CAS Number | Role in Metabolism | Bioactivity |
---|---|---|---|---|
This compound | 279.3 | 104227-88-5 | Intermediate metabolite of Famciclovir | Inactive metabolite |
Famciclovir | 321.34 | 104227-87-4 | Prodrug of Penciclovir | Inactive until metabolized |
Penciclovir | 253.26 | 39809-25-1 | Active antiviral agent | Inhibits viral DNA polymerase |
Valacyclovir | 324.34 | 124832-27-5 | Prodrug of Acyclovir | Inactive until metabolized |
Acyclovir | 225.21 | 59277-89-3 | Direct-acting antiviral | Inhibits viral DNA polymerase |
Key Observations :
- This compound is structurally distinct from Penciclovir due to the retained acetyl group and the absence of oxidation at the purine ring .
- Unlike Valacyclovir and Acyclovir, Famciclovir’s metabolism involves two sequential steps: deacetylation (yielding this compound) followed by oxidation to Penciclovir .
Pharmacokinetic and Efficacy Profiles
Table 2: Pharmacokinetic Comparison of Antiviral Prodrugs
Parameter | Famciclovir | Valacyclovir | Acyclovir |
---|---|---|---|
Bioavailability | 77% | 54% | 10–20% |
Half-life (active form) | 10–20 hours | 2.5–3.3 hours | 0.7–1.5 hours |
Dosing Frequency | 3 times daily | 3 times daily | 5 times daily |
Clinical Efficacy* | Similar to Acyclovir | Superior to Acyclovir | Baseline comparator |
Sources :
*Efficacy data based on herpes zoster treatment outcomes.
Key Observations :
- Famciclovir and Valacyclovir exhibit superior bioavailability compared to Acyclovir, enabling less frequent dosing .
Table 3: Impurity Profiles of Famciclovir and Analogous Drugs
Compound | Major Impurities | Regulatory Limits (NMT%) |
---|---|---|
Famciclovir | This compound, Chloro Impurity | 1.0 |
Valacyclovir | Desacetyl Valacyclovir | 0.5 |
Acyclovir | Guanine derivatives | 0.3 |
Sources :
Research Findings and Clinical Relevance
- Metabolic Pathway : this compound is predominantly formed in the intestinal wall via esterases, with further oxidation to Penciclovir occurring in the liver .
- Cross-Resistance : Penciclovir (active form of Famciclovir) shares cross-resistance patterns with Acyclovir in herpesvirus strains harboring thymidine kinase mutations .
Biological Activity
Desacetyl famciclovir is an active metabolite of famciclovir, a nucleoside analog used primarily in the treatment of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). Understanding the biological activity of this compound is essential for evaluating its therapeutic potential, particularly in antiviral applications.
This compound is rapidly converted to penciclovir, which exhibits antiviral activity against HSV-1, HSV-2, and VZV. The mechanism involves:
- Phosphorylation : Penciclovir is phosphorylated by viral thymidine kinase into its monophosphate form, which is further converted to penciclovir triphosphate by cellular kinases.
- Inhibition of Viral DNA Polymerase : Penciclovir triphosphate competes with deoxyguanosine triphosphate for binding to the viral DNA polymerase, inhibiting viral DNA synthesis and replication .
Pharmacokinetics
- Absorption : After oral administration, famciclovir has a bioavailability of approximately 77%, leading to effective plasma levels of penciclovir .
- Half-life : Penciclovir has a prolonged intracellular half-life of about 9-20 hours in infected cells, allowing for sustained antiviral activity .
Clinical Efficacy
This compound has been evaluated in various clinical settings:
Herpes Zoster Treatment
A multicenter trial assessed the efficacy of famciclovir in treating herpes zoster. Patients treated with famciclovir showed:
- Faster Healing : Median time to full crusting was significantly shorter in the famciclovir group compared to placebo (5 days vs. 7 days) .
- Reduced Postherpetic Neuralgia : Famciclovir significantly decreased the duration of postherpetic neuralgia compared to placebo .
Genital Herpes
In studies involving recurrent genital herpes:
- Time to Healing : Patients treated with famciclovir had a median healing time of 4.3 days compared to 6.1 days for placebo .
- Symptom Relief : The median time to loss of all symptoms was also significantly shorter in the famciclovir group (3.3 days vs. 5.4 days) .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Chronic Hepatitis B : In a pilot study, patients with chronic hepatitis B showed decreased HBV-DNA levels when treated with famciclovir, indicating potential use beyond herpes viruses .
- Immunocompromised Patients : A study involving immunocompromised patients demonstrated that famciclovir was effective in managing herpes infections with a low incidence of resistance (0.3%) .
Resistance Patterns
Resistance to penciclovir (and thus this compound) remains low:
- In clinical trials, resistance was observed at baseline or in placebo groups, with no significant resistance developing during treatment .
Summary Table of Findings
Properties
IUPAC Name |
[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMGIMAEASXOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434620 | |
Record name | Desacetyl Famciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104227-88-5 | |
Record name | 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104227-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desacetyl Famciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-PROPANEDIOL, 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)-, 1-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE5144EK4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.